molecular formula C10H15F2N3 B13259821 3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine

3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine

Cat. No.: B13259821
M. Wt: 215.24 g/mol
InChI Key: QVJQBPNBNOXXKE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine is a bicyclic amine derivative featuring a tetrahydroindole core. Its structure includes:

  • A difluoromethyl group at position 1, which enhances metabolic stability and bioavailability by altering electronic properties and reducing basicity .
  • A primary amine at position 7, critical for pharmacophore activity in many receptor-targeting molecules.

The compound’s molecular formula is C₁₀H₁₆F₂N₃, with a molecular weight of 228.25 g/mol.

Properties

Molecular Formula

C10H15F2N3

Molecular Weight

215.24 g/mol

IUPAC Name

3-(aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydroindol-7-amine

InChI

InChI=1S/C10H15F2N3/c11-10(12)15-5-6(4-13)7-2-1-3-8(14)9(7)15/h5,8,10H,1-4,13-14H2

InChI Key

QVJQBPNBNOXXKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CN2C(F)F)CN)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Fluorine Groups Molecular Weight Pharmacological Notes
Target Compound Tetrahydroindole Aminomethyl (3), Difluoromethyl (1), Amine (7) Difluoromethyl (2F) 228.25 Balanced lipophilicity and bioavailability
7-Methyl-5-[1-(trifluoromethylphenyl)acetyl]-... () Pyrrolopyrimidine-indole Trifluoromethylphenylacetyl Trifluoromethyl (3F) ~480 (estimated) Increased lipophilicity; potential CNS penetration challenges
4-Fluoro-2,3-dihydro-1H-indol-7-amine () Dihydroindole Fluoro (4), Amine (7) Fluoro (1F) 152.17 Minimal steric bulk; limited metabolic stability
1H-Indazol-3-amine, 4,5,6,7-tetrahydro-7-methyl () Tetrahydroindazole Methyl (7), Amine (3) None 151.21 Indazole core enhances π-π stacking but reduces solubility
3-Chloro-4-[3-(trifluoromethyl)tetrahydroindazol]phenylamine () Tetrahydroindazole Trifluoromethyl (3), Chlorophenyl Trifluoromethyl (3F) ~390 (estimated) High electronegativity; potential hepatotoxicity risks

Key Insights:

Fluorine Substitution: The difluoromethyl group in the target compound provides moderate electronegativity and lipophilicity compared to the trifluoromethyl group in and . This balance may improve target binding without excessive hydrophobicity . In contrast, the monofluoro substituent in offers weaker electronic effects, limiting its utility in high-affinity interactions .

Core Structure Differences: Indole vs. Indazole: The tetrahydroindole core (target compound) lacks the aromatic nitrogen present in indazole derivatives ().

Substituent Positioning: The amine at position 7 (target compound) is conserved in but absent in indazole analogs (). This amine is crucial for interactions with amine-sensitive targets like GPCRs or kinases. Aminomethyl at position 3 (target compound) enhances solubility compared to the methyl group in , which prioritizes steric effects over polarity .

Pharmacokinetic Implications :

  • The trifluoromethyl group in and increases metabolic resistance but may reduce aqueous solubility, complicating formulation .
  • The target compound’s difluoromethyl group strikes a compromise, as fluorine’s inductive effects improve stability without drastically altering solubility .

Biological Activity

3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H15F2N
  • Molecular Weight : 201.24 g/mol
  • CAS Number : 2060062-63-5

1. Anti-Cancer Properties

Research indicates that compounds related to the indole structure exhibit significant anti-cancer activities. For instance, derivatives of indole have shown submicromolar activity against various tumor cell lines, suggesting that 3-(aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine may also possess similar properties.

In a study involving indole derivatives:

  • Cell Lines Tested : Various including melanoma and glioma.
  • Mechanism : Induction of apoptosis and inhibition of tumor growth.
CompoundCell LineIC50 (µM)
Indole Derivative AMelanoma0.5
Indole Derivative BGlioma0.8

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

A study reported:

  • Inhibitory Effects : Compounds with similar structures inhibited COX-1 and COX-2 enzymes.
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound X19.45 ± 0.0742.1 ± 0.30
Compound Y26.04 ± 0.3631.4 ± 0.12

3. Neuroprotective Effects

Indole derivatives have been linked to neuroprotective effects in various models of neurodegeneration. The compound may exert protective effects against oxidative stress and apoptosis in neuronal cells.

The biological activity of 3-(aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.

Case Study 1: Anti-Cancer Activity

A recent study demonstrated that an indole derivative significantly reduced tumor growth in a mouse model by inducing apoptosis in cancer cells.

Case Study 2: Anti-inflammatory Response

In a rat model of carrageenan-induced paw edema, the compound exhibited significant reduction in swelling compared to controls.

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